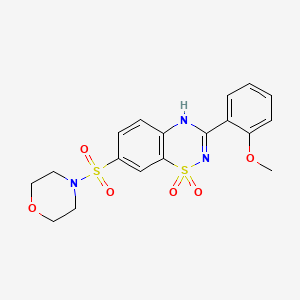

3-(2-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

説明

This compound belongs to the benzothiadiazine-1,1-dione class, characterized by a bicyclic core comprising a benzene ring fused with a 1,2,4-thiadiazine-1,1-dioxide moiety. The structural uniqueness of this derivative arises from its substituents:

- Position 3: A 2-methoxyphenyl group, which introduces steric bulk and modulates electronic properties via the methoxy group’s electron-donating effects.

Synthetic routes for analogous benzothiadiazines often involve sulfonylation of anthranilic acid derivatives followed by cyclization (e.g., using methyl chlorosulfonyl acetate and sodium methylate, as described in Scheme 1 of ) . The substituents are typically introduced early in the synthesis to avoid regioselectivity challenges during functionalization of the pre-formed benzothiadiazine core .

特性

IUPAC Name |

3-(2-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S2/c1-26-16-5-3-2-4-14(16)18-19-15-7-6-13(12-17(15)28(22,23)20-18)29(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFFLALBBRRRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiadiazine core and the introduction of the methoxyphenyl and morpholine-4-sulfonyl groups. The general synthetic route may include:

Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazine ring.

Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using methoxyphenyl halides or related compounds.

Introduction of the Morpholine-4-sulfonyl Group: This step may involve sulfonylation reactions using morpholine and sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize yield.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Scale-Up Processes: Ensuring that the synthetic route is scalable for large-scale production.

化学反応の分析

Types of Reactions

3-(2-Methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfonyl group or other functional groups in the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

科学的研究の応用

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: For studying its biological activity and potential therapeutic effects.

Medicine: Investigating its potential as a drug candidate for treating various diseases.

Industry: As a specialty chemical in the production of pharmaceuticals or other high-value products.

作用機序

The mechanism of action of 3-(2-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Functional Group Modifications

- Morpholine-Sulfonyl vs. Sulfanyl-Morpholine :

- Sulfonamide vs. Sulfonyl :

- The compound 3-[(benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-... () replaces sulfonyl with sulfonamide, altering charge distribution and metabolic stability .

生物活性

3-(2-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical structure includes a benzothiadiazine core with substituents that enhance its biological activity. The molecular formula is C18H19N3O6S2, and it features sulfonamide and morpholine groups that are critical for its mechanism of action.

Enzyme Inhibition

Research indicates that this compound functions as an inhibitor of specific enzymes. Its mechanism involves binding to the active sites of target enzymes, which can lead to a blockage of their functions. This inhibition is significant in various biochemical pathways and could potentially be exploited for therapeutic purposes against diseases where these enzymes play a crucial role .

Antitumor Activity

In vitro studies have demonstrated that derivatives of benzothiadiazine exhibit antitumor properties . Compounds similar to this compound have shown effectiveness in inhibiting the proliferation of cancer cells across various human cell lines. For instance, compounds tested on A549 lung cancer cells revealed significant cytotoxicity with IC50 values indicating effective concentration ranges .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Similar Benzothiadiazine Derivative | HCC827 | 5.13 ± 0.97 |

| Similar Benzothiadiazine Derivative | NCI-H358 | 0.85 ± 0.05 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria. Testing showed promising results against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Case Studies

A notable study explored the effects of various benzothiadiazine derivatives on cancer cell lines using both 2D and 3D culture systems. The results indicated that while all compounds exhibited some level of antitumor activity, those with specific structural modifications (such as the presence of methoxy or sulfonyl groups) were particularly effective at lower concentrations .

The biological activity of this compound can largely be attributed to its ability to interact with molecular targets such as enzymes and receptors. The sulfonamide group enhances the compound's ability to form hydrogen bonds with active site residues in enzymes, thereby inhibiting their catalytic activity. This interaction leads to downstream effects that can influence cell proliferation and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。